Ethyl 2-cyano-3-(4-pyridinyl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(4-pyridinyl)acrylate is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a derivative of acrylate and contains both a cyano group and a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(4-pyridinyl)acrylate can be synthesized through the Knoevenagel condensation reaction between ethyl cyanoacetate and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Knoevenagel condensation reactions with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(4-pyridinyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-(4-pyridinyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(4-pyridinyl)acrylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the pyridine ring can interact with different molecular targets, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacrylate: A similar compound used primarily as an adhesive (super glue).
Methyl cyanoacrylate: Another adhesive with similar properties to ethyl cyanoacrylate.
Butyl cyanoacrylate: Used in medical applications as a tissue adhesive.
Uniqueness
Ethyl 2-cyano-3-(4-pyridinyl)acrylate is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for forming complex molecules. This makes it more versatile in synthetic applications compared to other cyanoacrylates .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQQEHSYHZOLQ-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=NC=C1)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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